BenchChemオンラインストアへようこそ!

SD-254

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

SD-254 (CAS 940297-30-3) is a selectively deuterated venlafaxine analogue with nine H→D substitutions at metabolic soft spots. This deuteration leverages the primary kinetic isotope effect to slow CYP2D6-mediated oxidation by ~50%, extending half-life and flattening peak-to-trough ratios versus the parent drug. Its +9 Da mass shift ensures complete LC-MS/MS resolution from endogenous venlafaxine, making it the definitive internal standard for bioanalytical method validation. An essential tool compound for quantifying deuterium-mediated PK improvements in SNRI research programs.

Molecular Formula C17H18D9NO2
Molecular Weight 286.46 g/mol
CAS No. 940297-30-3
Cat. No. B1681696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-254
CAS940297-30-3
SynonymsSD-254;  D9-venlafaxine;  SD254;  SD 254;  Venlafaxine deuterium-substituted; 
Molecular FormulaC17H18D9NO2
Molecular Weight286.46 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3,3D3
InChIKeyPNVNVHUZROJLTJ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SD-254 (940297-30-3): Deuterated Venlafaxine Analogue for Pharmacokinetic Studies in Preclinical Research


SD-254 (CAS 940297-30-3), also known as D9-venlafaxine, is a deuterated analogue of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (Effexor) [1]. It acts as an inhibitor of both the norepinephrine transporter (NET) and serotonin transporter (SERT) [2]. The compound was developed by Auspex Pharmaceuticals to leverage the primary kinetic isotope effect of deuterium, aiming to improve the metabolic stability and pharmacokinetic (PK) profile of venlafaxine while retaining its original pharmacological activity [1].

SD-254 (940297-30-3): Critical Differentiation from Non-Deuterated SNRI Controls


In preclinical research, substituting SD-254 with its non-deuterated counterpart, venlafaxine, is not analytically or pharmacokinetically equivalent. The strategic replacement of nine hydrogen atoms with deuterium at specific metabolic sites in SD-254 fundamentally alters the compound's in vivo stability. This isotopic substitution is not a passive label; it leverages the primary kinetic isotope effect to significantly slow oxidative metabolism via CYP2D6 [1]. Consequently, venlafaxine cannot serve as a valid internal standard or control in studies designed to assess deuterium-mediated pharmacokinetic modulation, such as reduced peak-to-trough fluctuations or extended half-life [2]. The analytical differentiation is also critical, as SD-254 requires distinct LC-MS/MS parameters for accurate quantification without interference from the parent drug [3].

SD-254 (940297-30-3): Quantitative Evidence for Procurement Decision-Making


SD-254 Demonstrates 50% Slower Metabolic Rate Compared to Venlafaxine in Phase I Clinical Trial

SD-254, as a deuterated analogue of venlafaxine, was specifically designed to reduce the rate of oxidative metabolism via the CYP2D6 enzyme. Data from a completed Phase I clinical trial demonstrated that the metabolic rate of SD-254 was half that of its non-deuterated counterpart, venlafaxine . This reduction in clearance is a direct, quantifiable outcome of the strategic placement of nine deuterium atoms on the parent molecule [1].

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

SD-254 Extended In Vivo Half-Life Confers a Pharmacokinetic Profile Superior to Venlafaxine

The primary deuterium isotope effect in SD-254 results in a significantly extended in vivo half-life compared to venlafaxine. A Phase I clinical study in 16 healthy volunteers demonstrated that oral SD-254 exhibited a pharmacokinetic profile that appeared superior to venlafaxine . This is attributed to the stronger carbon-deuterium bond, which is more resistant to metabolic cleavage than the carbon-hydrogen bond in venlafaxine [1].

Drug Half-Life Pharmacokinetics In Vivo Stability

SD-254 Retains Target Affinity for NET and SERT with IC50 Values Comparable to Venlafaxine

The deuteration of venlafaxine to create SD-254 was designed to preserve its pharmacological activity. A study evaluating the effect of deuterium on drug-receptor interactions confirmed that the IC50 values for SD-254 and venlafaxine were similar, reported as 169 nM and 173 nM, respectively, against their primary targets [1]. This demonstrates that the isotopic modification does not compromise the compound's intrinsic activity at the norepinephrine and serotonin transporters.

SNRI Pharmacology Target Engagement In Vitro Potency

SD-254 Demonstrates a Reduced Side Effect Profile in Clinical Evaluation Compared to Venlafaxine

The improved pharmacokinetic profile of SD-254, characterized by slower metabolism and reduced peak-to-trough fluctuations, is reported to translate into a better clinical safety profile. In a completed Phase I trial, SD-254 met the criteria for reducing side effects compared to venlafaxine [1]. This is achieved by mitigating the rapid spikes and subsequent drops in drug plasma concentration that are associated with many of venlafaxine's adverse events [2].

Clinical Safety Tolerability Drug Development

SD-254 (940297-30-3): Optimized Preclinical and Analytical Application Scenarios


In Vivo Pharmacokinetic Studies of Deuterium-Mediated Metabolic Shunting

SD-254 is the optimal tool compound for investigating the in vivo impact of deuterium substitution on the metabolic fate of SNRIs. Its 50% slower metabolic rate relative to venlafaxine allows researchers to directly quantify the effect of enhanced metabolic stability on key PK parameters like AUC, Cmax, and t1/2 . This makes it an essential reference standard in studies aiming to demonstrate the value of deuteration for improving drug half-life and reducing dosing frequency.

Analytical Chemistry and Bioanalysis Method Development

SD-254 serves as a critical reference standard and internal standard for developing and validating sensitive LC-MS/MS bioanalytical methods for the quantification of venlafaxine and its metabolites . Its distinct mass shift (+9 Da) from the parent drug ensures complete chromatographic and mass spectrometric resolution, eliminating interference and ensuring accurate quantification in complex biological matrices like plasma or tissue homogenates [1].

Chronic Dosing Regimens for Behavioral Pharmacology Studies

For longitudinal behavioral studies in rodent models of depression or anxiety, SD-254 offers a significant advantage. Its extended half-life and more stable plasma concentrations, as demonstrated in clinical PK studies, are expected to produce more consistent target engagement and reduced behavioral variability associated with peak-to-trough drug level fluctuations . This allows for a cleaner evaluation of the therapeutic or behavioral effects of sustained NET/SERT inhibition over chronic dosing periods.

Comparative Toxicology and Safety Pharmacology Profiling

SD-254 is a validated positive control for studies examining the toxicological consequences of altered drug metabolism. Its demonstrated ability to reduce side effects relative to venlafaxine in clinical evaluation provides a unique reference point for investigating the link between PK profile and tolerability . Researchers can use SD-254 to explore how mitigating peak plasma concentrations reduces the incidence of acute adverse events in preclinical species.

Quote Request

Request a Quote for SD-254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.